

Application Note: GC-MS Analysis of 12-Oxotriacontanoic Acid

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Compound of Interest

Compound Name: 12-Oxotriacontanoic acid

Cat. No.: B15439394

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Audience: Researchers, scientists, and drug development professionals.

Introduction

12-Oxotriacontanoic acid is a very-long-chain fatty acid (VLCFA) characterized by a 30-carbon backbone with a ketone group at the 12th carbon. The analysis of such large and polar molecules by gas chromatography-mass spectrometry (GC-MS) presents challenges due to their low volatility.^[1] Therefore, a robust derivatization method is necessary to convert the analyte into a more volatile and thermally stable form suitable for GC-MS analysis. This application note provides a detailed protocol for the extraction, derivatization, and subsequent GC-MS analysis of **12-Oxotriacontanoic acid**.

Experimental Protocols

1. Sample Preparation: Extraction of 12-Oxotriacontanoic Acid

This protocol outlines the extraction of **12-Oxotriacontanoic acid** from a biological matrix (e.g., plasma, tissue homogenate).

- Materials:
 - Sample containing **12-Oxotriacontanoic acid**
 - Internal Standard (e.g., C19:0 fatty acid)

- Chloroform:Methanol mixture (2:1, v/v)
- 0.9% NaCl solution
- Anhydrous sodium sulfate
- Nitrogen gas supply
- Glass centrifuge tubes
- Procedure:
 - To 1 mL of the sample in a glass centrifuge tube, add a known amount of the internal standard.
 - Add 5 mL of Chloroform:Methanol (2:1) solution and vortex vigorously for 2 minutes.
 - Centrifuge at 3000 rpm for 10 minutes to separate the phases.
 - Carefully collect the lower organic phase using a Pasteur pipette and transfer it to a clean tube.
 - Wash the remaining aqueous phase and protein pellet with 2 mL of chloroform, vortex, and centrifuge again. Combine the lower organic phase with the first extract.
 - Dry the combined organic extract over anhydrous sodium sulfate.
 - Evaporate the solvent to dryness under a gentle stream of nitrogen gas at 40°C.

2. Derivatization: Methylation of **12-Oxotriacontanoic Acid**

To increase volatility for GC-MS analysis, the carboxylic acid group of **12-Oxotriacontanoic acid** is converted to a methyl ester.

- Materials:
 - Dried lipid extract
 - BF₃-methanol solution (14% w/v)

- Hexane
- Saturated NaCl solution
- Anhydrous sodium sulfate
- Procedure:
 - To the dried lipid extract, add 2 mL of 14% BF₃-methanol solution.
 - Cap the tube tightly and heat at 60°C for 10 minutes.
 - Cool the tube to room temperature.
 - Add 1 mL of hexane and 1 mL of saturated NaCl solution, and vortex for 1 minute.
 - Centrifuge at 2000 rpm for 5 minutes to separate the phases.
 - Carefully transfer the upper hexane layer, containing the fatty acid methyl esters (FAMES), to a clean vial.
 - Dry the hexane extract over anhydrous sodium sulfate.
 - The sample is now ready for GC-MS analysis.

GC-MS Analysis

Instrumentation and Conditions:

The following are typical starting conditions for the GC-MS analysis of long-chain FAMES and may require optimization.

Parameter	Setting
Gas Chromatograph	Agilent 7890B GC or equivalent
Mass Spectrometer	Agilent 5977A MSD or equivalent
Column	DB-5ms (30 m x 0.25 mm, 0.25 μ m) or similar
Injector Temp.	280°C
Injection Mode	Splitless
Carrier Gas	Helium at 1.0 mL/min
Oven Program	Initial 150°C, hold for 2 min, ramp to 320°C at 5°C/min, hold for 10 min
MS Source Temp.	230°C
MS Quad Temp.	150°C
Ionization Mode	Electron Ionization (EI) at 70 eV
Scan Range	m/z 50-600

Data Presentation

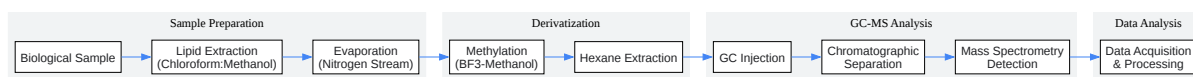
Expected Quantitative Data

The following table summarizes the expected GC-MS data for the methyl ester of **12-Oxotriacontanoic acid**. The exact retention time will vary depending on the specific instrument and conditions used.

Analyte	Derivative	Expected Retention Time (min)	Molecular Ion (m/z)	Key Fragment Ions (m/z)
12-Oxotriacontanoic acid	Methyl Ester	> 30	480.8	74, 87, 143, [M-31], [M-74]

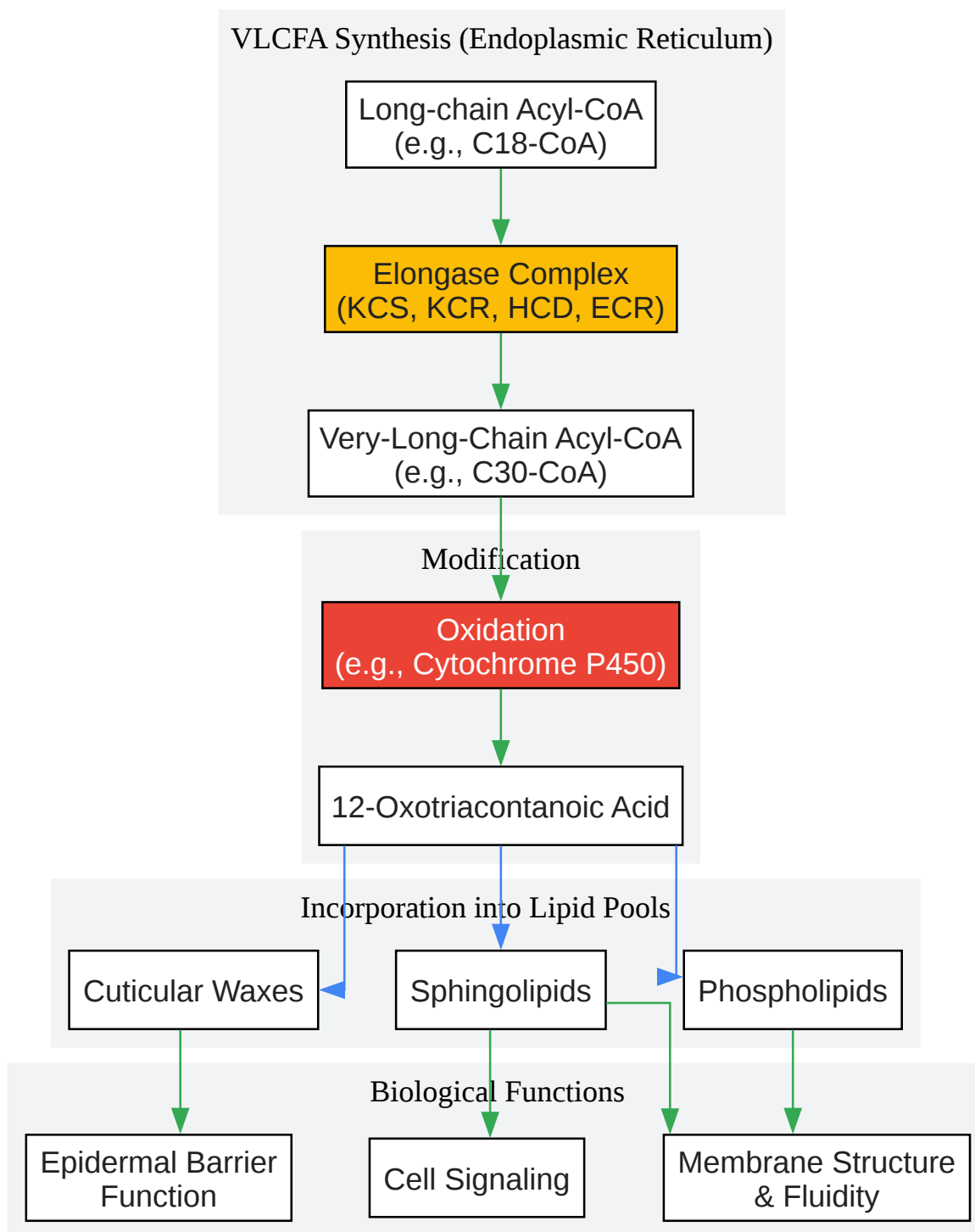
Note: The fragmentation pattern is predicted based on the known fragmentation of long-chain fatty acid methyl esters and keto acids. The base peak is often observed at m/z 74 due to McLafferty rearrangement. Alpha-cleavage adjacent to the keto group is also expected.

Mandatory Visualizations



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Caption: Experimental workflow for GC-MS analysis of **12-Oxotriacontanoic acid**.



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Caption: General metabolic context of very-long-chain fatty acids (VLCFAs).

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References

- 1. researchgate.net [researchgate.net]
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